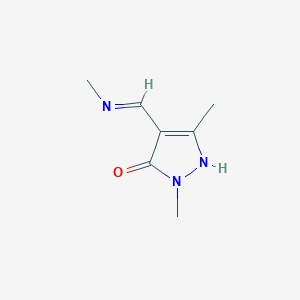![molecular formula C13H15N5O2 B12894732 Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate CAS No. 6622-62-4](/img/structure/B12894732.png)
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate typically involves the coupling of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives. This reaction is often carried out under refluxing conditions in acetic acid, resulting in high yields of the desired product . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation
Propiedades
Número CAS |
6622-62-4 |
|---|---|
Fórmula molecular |
C13H15N5O2 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(19)8-3-5-9(6-4-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H5,14,15,16,17,18) |
Clave InChI |
OOTXXCYGJNXHHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)

![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)

